molecular formula C20H22N2O3S B2738857 N-cyclopentyl-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide CAS No. 863005-18-9

N-cyclopentyl-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide

Cat. No.: B2738857
CAS No.: 863005-18-9
M. Wt: 370.47
InChI Key: DXDWHRBUZLMHNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide (CAS 863005-18-9) is a high-purity chemical compound with a molecular formula of C20H22N2O3S and a molecular weight of 370.47 g/mol. This 1,5-benzothiazepine derivative features a fused benzothiazepine core structure, a furan-2-yl substituent, and an N-cyclopentyl acetamide group, contributing to its specific research applications. The compound's calculated properties include a topological polar surface area of 87.8 Ų and an XLogP value of 2.7, indicating favorable characteristics for research purposes. Researchers investigating cardiovascular diseases may find this compound of particular interest, as structurally related 1,4-benzothiazepine derivatives have demonstrated significant activity in modulating intracellular calcium handling. Such compounds can function as RyR2 stabilizers to prevent pathological calcium leak from the sarcoplasmic reticulum while simultaneously activating SERCA2a to enhance calcium reuptake, representing a dual-mechanism approach relevant to heart failure research. This product is intended for research purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment.

Properties

IUPAC Name

N-cyclopentyl-2-[2-(furan-2-yl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c23-19(21-14-6-1-2-7-14)13-22-15-8-3-4-10-17(15)26-18(12-20(22)24)16-9-5-11-25-16/h3-5,8-11,14,18H,1-2,6-7,12-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXDWHRBUZLMHNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2C(=O)CC(SC3=CC=CC=C32)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Heterocyclic Variants: Triazole and Thiophene Derivatives

  • 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives (): Core: 1,2,4-Triazole (five-membered, nitrogen-rich ring). Substituents: Furan-2-yl and sulfanyl-acetamide groups. Activity: Demonstrated anti-exudative activity (10 mg/kg) comparable to diclofenac (8 mg/kg), suggesting furan and acetamide moieties enhance anti-inflammatory effects .
  • Tetrahydrobenzo[b]thiophene derivatives (): Core: Thiophene fused with a benzene ring (five-membered, sulfur-containing). Substituents: Amino, acetyl, or cyanomethyl groups. Activity: Cytotoxicity studies highlight the role of electron-withdrawing substituents in modulating biological effects .

Acetamide Derivatives with Variable Substituents

  • N-[(2S,3S,5S)-5-Acetamido-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide (): Substituents: Bulky phenyl and dimethylphenoxy groups. Impact: Increased steric hindrance may reduce membrane permeability compared to the target’s cyclopentyl group .
  • Thiazole-containing acetamides (): Substituents: Thiazole rings and carboxy groups.

Data Tables

Table 1: Structural and Pharmacological Comparison of Analogues
Compound Name Core Structure Key Substituents Reported Activity Synthesis Method Reference
Target Compound Benzo[b][1,4]thiazepin-5-one Furan-2-yl, N-cyclopentyl acetamide Not reported (in evidence) Likely via cyclopentanone condensation*
2-(3-Oxo-1,4-benzothiazin-4-yl)acetamide 1,4-Benzothiazin-3-one Acetamide at position 4 Derivatization studies Multi-step synthesis with sulfur incorporation
Triazole-sulfanyl-acetamide () 1,2,4-Triazole Furan-2-yl, sulfanyl-acetamide Anti-exudative (10 mg/kg) Not detailed in evidence
Tetrahydrobenzo[b]thiophene () Thiophene Amino, acetyl, cyanomethyl Cytotoxicity studies Cyclopentanone + ammonium acetate

*Inferred from analogous syntheses in .

Research Findings and Pharmacological Implications

  • Anti-inflammatory Potential: The triazole derivatives () highlight the role of furan-acetamide motifs in anti-exudative activity, suggesting the target compound may share similar properties.
  • Cytotoxicity Trends : Thiophene derivatives () show substituent-dependent cytotoxicity, implying that the target’s cyclopentyl group could balance lipophilicity and toxicity.

Conclusion The target compound’s unique combination of a benzothiazepine core, furan substituent, and cyclopentyl-acetamide group distinguishes it from analogues with smaller heterocycles or bulkier substituents. While direct pharmacological data are lacking, structural parallels to anti-inflammatory triazoles and cytotoxic thiophenes suggest promising avenues for further study. Empirical validation of its bioactivity and synthesis optimization (e.g., using SHELXL for crystallography ) are critical next steps.

Q & A

Q. How can the synthesis of this compound be optimized for improved yield and purity?

  • Methodological Answer : The multi-step synthesis requires careful control of reaction parameters. Key strategies include:
  • Reagent Selection : Use triethylamine as a base to facilitate acylation and cyclization steps .
  • Solvent Optimization : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency .
  • Reaction Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures intermediate purity .
  • Purification : Recrystallization or column chromatography isolates the final product .

Q. Table 1. Example Synthesis Optimization Parameters

ParameterOptimization StrategyMonitoring MethodReferences
TemperatureGradual heating (e.g., reflux)TLC
SolventDMF for polar intermediatesSolubility tests
CatalystTriethylamine for acylationHPLC

Q. What spectroscopic methods confirm the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify connectivity of the cyclopentyl, furan, and thiazepine moieties .
  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Confirm molecular weight (e.g., m/z ratio) and assess purity (>95%) .
  • Infrared Spectroscopy (IR) : Identify functional groups like amide C=O stretches (~1650 cm1^{-1}) .

Q. Table 2. Key Characterization Techniques

TechniqueApplicationKey ParametersReferences
NMRStructural confirmationChemical shifts, J-coupling
LC-MSPurity and molecular weightRetention time, m/z
X-ray Crystallography3D structure determinationResolution, R-factor

Advanced Research Questions

Q. How can X-ray crystallography resolve the crystal structure and intermolecular interactions?

  • Methodological Answer :
  • Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with synchrotron radiation for high-resolution data.
  • Structure Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen bonding analysis .
  • Visualization : Use WinGX/ORTEP to generate thermal ellipsoid plots and identify packing motifs (e.g., π-π stacking) .
  • Hydrogen Bond Analysis : Apply graph-set analysis to classify intermolecular interactions (e.g., N–H···O motifs) .

Q. How to address contradictions between spectroscopic and crystallographic data?

  • Methodological Answer :
  • Cross-Validation : Compare NMR-derived torsion angles with crystallographic data to detect conformational flexibility .
  • Polymorphism Screening : Test recrystallization in different solvents (e.g., ethanol vs. acetonitrile) to identify polymorphs .
  • Dynamic vs. Static Structures : Use variable-temperature NMR to assess dynamic behavior in solution .

Q. What experimental designs study the structure-activity relationship (SAR) for therapeutic potential?

  • Methodological Answer :
  • Derivative Synthesis : Modify substituents (e.g., furan → thiophene) to assess bioactivity changes .
  • Biochemical Assays : Test inhibition of target enzymes (e.g., kinases) using IC50_{50} measurements .
  • Molecular Docking : Simulate binding modes with proteins (e.g., using AutoDock Vina) to guide SAR .

Q. How to investigate reaction mechanisms and kinetics of transformations involving this compound?

  • Methodological Answer :
  • Kinetic Studies : Vary pH, temperature, and solvent polarity to determine rate laws .
  • Isotopic Labeling : Use 18O^{18}O-labeled water to track oxygen incorporation in hydrolysis reactions .
  • Stopped-Flow Spectroscopy : Monitor fast reactions (e.g., cyclization) in real-time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.